molecular formula C34H32CuN4O4 B12500608 Cu-Protoporphyrin

Cu-Protoporphyrin

Cat. No.: B12500608
M. Wt: 624.2 g/mol
InChI Key: ASFPSNQTLAUXFI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Copper protoporphyrin is a complex compound formed by the coordination of copper ions with protoporphyrin IX. Protoporphyrin IX is a naturally occurring porphyrin, which is a type of organic compound that plays a crucial role in various biological processes, including oxygen transport and photosynthesis. Copper protoporphyrin is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper protoporphyrin can be synthesized through several methods. One common preparation method involves heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . This method allows for the formation of copper protoporphyrin under controlled conditions.

Industrial Production:

Properties

Molecular Formula

C34H32CuN4O4

Molecular Weight

624.2 g/mol

IUPAC Name

copper;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid

InChI

InChI=1S/C34H34N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

ASFPSNQTLAUXFI-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Cu+2]

Origin of Product

United States

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